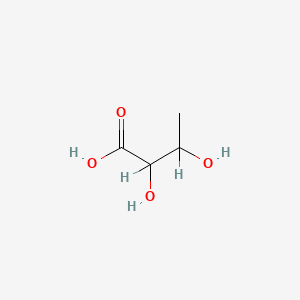

2,3-Dihydroxybutanoic acid

Description

This compound has been reported in Homo sapiens with data available.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUGYXZSURQALL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862402 | |

| Record name | 2,3-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3413-97-6, 759-06-8 | |

| Record name | NSC181495 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC69870 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 2,3-Dihydroxybutanoic Acid: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxybutanoic acid, a chiral molecule with two stereocenters, exists as four distinct stereoisomers. These stereoisomers, comprising two enantiomeric pairs of diastereomers, exhibit unique physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their structure, properties, stereoselective synthesis, and separation methodologies. Furthermore, it delves into their emerging roles in metabolic pathways and disease, with a particular focus on the significance of the (2R,3S)-stereoisomer in cancer metabolism. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and metabolomics.

Introduction to the Stereochemistry of this compound

This compound possesses two chiral centers at carbons 2 and 3, giving rise to four possible stereoisomers (2n, where n=2). These stereoisomers are grouped into two pairs of enantiomers, which are diastereomeric to each other.[1][2][3]

The four stereoisomers are:

-

(2R,3R)-2,3-dihydroxybutanoic acid

-

(2S,3S)-2,3-dihydroxybutanoic acid

-

(2R,3S)-2,3-dihydroxybutanoic acid

-

(2S,3R)-2,3-dihydroxybutanoic acid

The (2R,3R) and (2S,3S) isomers are referred to as the erythro forms, characterized by the hydroxyl groups being on the same side in a Fischer projection. The (2R,3S) and (2S,3R) isomers are known as the threo forms, with the hydroxyl groups on opposite sides.[1] This seemingly subtle difference in the spatial arrangement of atoms leads to distinct physical, chemical, and biological properties, a critical consideration in fields such as pharmacology and materials science.[1]

Enantiomers, such as the (2R,3R) and (2S,3S) pair, have identical physical properties except for their interaction with plane-polarized light. In contrast, diastereomers, for instance, the (2R,3R) and (2R,3S) isomers, possess different physical and chemical properties, which allows for their separation.[1][2][3]

Stereochemical relationships of this compound isomers.

Physicochemical Properties

The spatial arrangement of atoms in stereoisomers directly influences their physical properties. While enantiomers share most physical properties, diastereomers have distinct characteristics that facilitate their separation. The following table summarizes key physicochemical data for the stereoisomers of this compound.

| Property | (2R,3R) / (2S,3S) - erythro | (2R,3S) / (2S,3R) - threo |

| Melting Point (°C) | 172-174[4] | 73-75[4] |

| Boiling Point (°C) | 342.3 (Predicted)[4][5] | Not Available |

| Specific Rotation [α]D | ±9.5° to ±13°[4] | ±17.75°[4] |

| pKa (Predicted) | 3.63[6] | 3.60 ± 0.16[7] |

| Density (g/cm³) | 0.913 (Predicted)[4] | Not Available |

Note: Enantiomers have equal and opposite specific rotations. The values presented are the magnitude of rotation.

Experimental Protocols

Stereoselective Synthesis

The synthesis of specific stereoisomers of this compound can be achieved through various stereoselective routes.

Epoxidation of crotonic acid followed by hydrolysis can yield this compound.[4] The stereochemical outcome of this reaction is dependent on the reagents and conditions used for both the epoxidation and the subsequent ring-opening of the epoxide.[4]

A detailed protocol for the synthesis of (2R,3S)-2,3-dihydroxybutyric acid via Sharpless asymmetric dihydroxylation of a crotonate ester is as follows:[1]

Step 1: Esterification of Crotonic Acid

-

Prepare a solution of p-phenylbenzyl alcohol and pyridine (B92270) in dichloromethane.

-

Cool the mixture to 0 °C.

-

Add crotonoyl chloride dropwise.

-

Stir the reaction at 23 °C for 12 hours.

-

Filter the reaction mixture and concentrate the filtrate to obtain crude p-phenylbenzyl crotonate.

Step 2: Sharpless Asymmetric Dihydroxylation

-

Prepare a mixture of tert-butyl alcohol and water.

-

Add AD-mix-β and stir until the solids dissolve.

-

Cool the mixture to 0 °C and add the crude p-phenylbenzyl crotonate.

-

Stir the reaction at 0 °C for approximately 5 days.

-

Quench the reaction by slowly adding sodium sulfite.

-

Extract the product with ethyl acetate.

-

Recrystallize the crude product from dichloromethane-hexanes to yield enantiomerically pure p-phenylbenzyl (2R,3S)-dihydroxybutyrate.

Step 3: Acetonide Protection of the Diol

-

Suspend p-phenylbenzyl (2R,3S)-dihydroxybutyrate in 2,2-dimethoxypropane.

-

Add p-toluenesulfonic acid monohydrate.

-

Stir the mixture at 23 °C for 40 minutes.

-

Quench the reaction with triethylamine.

-

Filter the solution through a pad of silica (B1680970) gel and concentrate the filtrate to obtain the acetonide-protected product.

Step 4: Saponification

-

Dissolve the acetonide from Step 3 in a mixture of tetrahydrofuran (B95107) and water.

-

Cool the solution to 0 °C and add lithium hydroxide.

-

Stir the reaction until completion.

-

Acidify and extract the solution to yield (2R,3S)-2,3-dihydroxybutyric acid acetonide.

Biocatalytic methods offer an environmentally friendly and highly stereoselective approach. The synthesis of (2R,3S)-2,3-dihydroxybutyric acid can be achieved through the stereoselective reduction of a ketone precursor, such as ethyl 2-hydroxy-3-oxobutanoate, using microorganisms like Hansenula polymorpha and Hansenula fabianii.[1]

Protocol Outline:

-

Culture cells of the selected microorganism in a suitable medium in a fermentor.

-

Introduce the ketone precursor to the culture.

-

Allow the biotransformation to proceed under controlled conditions (e.g., 72 hours).

-

Extract the product from the reaction mixture and purify.

This compound can be synthesized biologically from the amino acid threonine through enzymatic reactions involving transaminases, a route that can offer high stereoselectivity.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Q-C3 (a) Given this compound, structure is shown below. O=C(.. [askfilo.com]

- 3. Dept. of Chemistry - CHEM 233 (Ammon) [science.umd.edu]

- 4. benchchem.com [benchchem.com]

- 5. (2R,3R)-2,3-dihydroxybutanoic acid|lookchem [lookchem.com]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0245394) [hmdb.ca]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biosynthesis of 2,3-Dihydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxybutanoic acid, a chiral four-carbon organic acid, is an emerging metabolite of interest with diverse biological roles. Its presence spans from normal human metabolism to oncometabolism in certain cancers and as a constituent of medicinal plants. The stereochemistry of this compound is critical to its biological function, with different stereoisomers exhibiting distinct physiological and pathological significance. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound, with a particular focus on the well-characterized pathway in cancer cells harboring mutations in isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2). This document includes a summary of quantitative data, detailed experimental protocols for its analysis, and visual representations of the core biosynthetic pathway and analytical workflows.

Introduction

This compound (2,3-DHBA), also known as 4-deoxy-erythronic acid, possesses two chiral centers, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[1] These stereoisomers have been identified in various biological contexts, highlighting the importance of stereospecific analysis in understanding their roles.[2] The (2S,3R)-stereoisomer is considered a normally occurring carboxylic acid in humans and has been found at elevated levels in the urine of patients with Type 1 diabetes mellitus.[2] In contrast, the (2R,3S)-enantiomer has been identified as a potential oncometabolite, with significantly increased production in patients with acute myeloid leukemia (AML) who have mutations in the IDH1 and IDH2 genes.[2][3] Furthermore, this compound and its derivatives have been isolated from medicinal plants such as Corydalis species, where they are reported to have anticancer properties.[2][4]

This guide will delve into the primary known biosynthetic pathway of this compound, present relevant quantitative data, provide detailed experimental methodologies for its study, and offer visual representations of the key processes.

Biosynthesis Pathway of (2R,3S)-2,3-Dihydroxybutanoic Acid in Cancer

The most well-elucidated biosynthetic pathway for this compound is the production of the (2R,3S)-stereoisomer in cancer cells with neomorphic mutations in IDH1 and IDH2.[2][5] This pathway involves a two-step conversion from the essential amino acid L-threonine.

Step 1: Transamination of L-Threonine

The initial step is the conversion of L-threonine to its α-keto acid counterpart, (3S)-hydroxy-2-oxobutanoic acid (also known as α-keto-β-hydroxybutyrate).[2][5] This reaction is catalyzed by a transaminase enzyme.

Step 2: Reduction by Mutant IDH1/2

The neomorphic activity of mutated IDH1 and IDH2 enzymes, which are also responsible for the conversion of α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG), catalyzes the reduction of the α-keto group of (3S)-hydroxy-2-oxobutanoic acid.[2][5] This reduction, utilizing NADPH as a cofactor, results in the formation of (2R,3S)-2,3-dihydroxybutanoic acid.[5]

References

- 1. Reactome | Threonine catabolism [reactome.org]

- 2. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. Construction of a synthetic metabolic pathway for biosynthesis of 2,4-dihydroxybutyric acid from ethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. benchchem.com [benchchem.com]

The Natural Occurrence of 2,3-Dihydroxybutanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxybutanoic acid, a four-carbon dihydroxy acid, is an emerging metabolite with significant implications in human health and disease. Historically considered a minor metabolite, recent advances in metabolomics have revealed its presence in various biological systems and its association with specific pathological conditions, including Type 1 diabetes mellitus and certain cancers. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic pathways, and its stereoisomer-specific roles. Detailed methodologies for its detection and quantification are presented, along with a summary of its known concentrations in biological matrices. This document aims to serve as a valuable resource for researchers and professionals in the fields of metabolomics, clinical diagnostics, and drug development.

Introduction

This compound (also known as 2,3-dihydroxybutyric acid) is a sugar acid with the chemical formula C4H8O4. Due to the presence of two chiral centers at carbons 2 and 3, it exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The stereochemistry of these isomers plays a crucial role in their biological activity and natural distribution. While some databases initially classified it as a non-naturally occurring metabolite, accumulating evidence has demonstrated its endogenous production in mammals and its presence in the plant kingdom. This guide will delve into the known natural occurrences of this compound, with a particular focus on its stereoisomers and their physiological and pathophysiological significance.

Natural Occurrence

The presence of this compound in nature is diverse, with different stereoisomers being identified in various biological contexts.

Occurrence in Humans

In humans, this compound has been detected in both blood and urine. The biological significance is highly dependent on the specific stereoisomer.

-

(2S,3R)-2,3-dihydroxybutanoic acid: This stereoisomer is considered a normally occurring carboxylic acid in humans. Notably, its levels have been found to be significantly elevated in the urine of patients with Type 1 diabetes mellitus, suggesting its potential as a biomarker for this metabolic disorder.

-

(2R,3S)-2,3-dihydroxybutanoic acid: In contrast, the (2R,3S)-enantiomer has been identified as a potential oncometabolite. Its production is significantly increased in patients with acute myeloid leukemia (AML) who have mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) genes. In this context, it is considered a biomarker for the presence of these mutations.[1]

Occurrence in Plants

Occurrence in Microorganisms

The metabolism of this compound in microorganisms is an area of ongoing research. While some studies have focused on the microbial production of related compounds like 2,3-dihydroxyisovalerate, the direct production or degradation of this compound by specific microbial strains is not yet well-documented.

Biosynthesis

The primary biosynthetic precursor for this compound in humans is the essential amino acid L-threonine. The metabolic pathway involves the conversion of L-threonine to an alpha-keto acid intermediate, which is then reduced to form this compound.

Threonine Catabolism

Threonine is catabolized through several pathways. In the context of this compound synthesis, the key initial step is the transamination or deamination of L-threonine to produce (3S)-hydroxy-2-oxobutanoic acid.

Reduction to this compound

The final step in the biosynthesis is the reduction of the keto group in (3S)-hydroxy-2-oxobutanoic acid. The enzyme responsible for this reduction can vary depending on the physiological or pathological state.

-

In IDH1/2 Mutant Cancers: In AML patients with mutations in IDH1 or IDH2, these mutant enzymes gain a neomorphic function, enabling them to reduce alpha-keto acids other than their usual substrate, α-ketoglutarate. It is this aberrant enzymatic activity that is responsible for the stereospecific reduction of (3S)-hydroxy-2-oxobutanoic acid to (2R,3S)-2,3-dihydroxybutanoic acid.[1]

-

In Normal Physiology: The specific enzyme responsible for the production of (2S,3R)-2,3-dihydroxybutanoic acid in normal human metabolism has not yet been definitively identified. Further research is needed to elucidate this enzymatic step.

Below is a diagram illustrating the proposed biosynthetic pathway of (2R,3S)-2,3-dihydroxybutanoic acid from L-threonine in the context of IDH1/2 mutations.

Caption: Proposed biosynthesis of (2R,3S)-2,3-dihydroxybutanoic acid.

Quantitative Data

The concentration of this compound in biological fluids is a key parameter for its use as a biomarker. The following table summarizes the available quantitative data for the (2R,3S) stereoisomer in human plasma from acute myeloid leukemia (AML) patients.

| Analyte | Patient Cohort | N | Median Plasma Concentration (Relative Peak Area) | p-value (vs. WT) |

| (2R,3S)-2,3-Dihydroxybutanoic Acid | IDH1/2 Wild-Type (WT) | 29 | 1.00 | - |

| IDH1R132 Mutant | 9 | 2.89 | < 0.0001 | |

| IDH2R140 Mutant | 12 | 2.58 | < 0.0001 |

Data adapted from a study on AML patients.[1][4]

Experimental Protocols

Accurate quantification of this compound in biological matrices requires robust and validated analytical methods. Due to its polar nature, derivatization is often necessary for gas chromatography-mass spectrometry (GC-MS) analysis, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) can often be performed with simpler sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Plasma/Urine

This protocol outlines a general procedure for the analysis of this compound in plasma or urine using GC-MS following derivatization.

5.1.1. Sample Preparation and Extraction

-

To 100 µL of plasma or urine, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

-

Acidify the sample by adding 10 µL of 1M HCl.

-

Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate.

-

Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 5 minutes.

-

Carefully transfer the upper organic layer (supernatant) to a new tube.

-

Dry the supernatant under a gentle stream of nitrogen gas.

5.1.2. Derivatization (Silylation)

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and incubate at 70°C for 30 minutes.

-

Allow the vial to cool to room temperature.

-

Transfer the derivatized sample to a GC autosampler vial for analysis.

5.1.3. GC-MS Instrumental Parameters

-

GC Column: TG-5SILMS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector: Split mode (e.g., 1:20 split ratio) at 280°C.

-

Oven Program: Initial temperature of 80°C for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 3 minutes.

-

MS Detector: Electron Ionization (EI) mode with the detector at 230°C.

-

Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Plasma

This protocol describes a method for the quantification of this compound in plasma using LC-MS/MS.

5.2.1. Sample Preparation

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

5.2.2. LC-MS/MS Instrumental Parameters

-

LC Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Flow Rate: Approximately 0.35 mL/min.

-

MS/MS Detector: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) mode. For this compound (molecular weight ~120.1 g/mol ), a precursor ion of m/z 119.0 would be expected in negative mode, with characteristic product ions for quantification and qualification.

The following diagram illustrates a general experimental workflow for the analysis of this compound.

Caption: General workflow for this compound analysis.

Conclusion

This compound is a metabolite of growing interest with diverse roles in biology, from its potential as a biomarker in Type 1 diabetes to its established association with oncometabolism in acute myeloid leukemia. The stereochemistry of the molecule is paramount to its function and natural occurrence. While significant strides have been made in identifying its presence in various biological systems and elucidating a key biosynthetic pathway in cancer, further research is necessary to fully understand its roles in normal physiology and other disease states. The detailed analytical protocols provided in this guide offer a foundation for researchers to accurately measure and further investigate the significance of this intriguing metabolite. Future studies should focus on quantifying its various stereoisomers in a wider range of biological samples, identifying the enzymes responsible for its synthesis in non-pathological conditions, and exploring its potential as a therapeutic target.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 2,3-Dihydroxybutanoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydroxybutanoic acid, a chiral molecule with two stereogenic centers, exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[1] These isomers, comprising two pairs of enantiomers that are diastereomers to each other, exhibit unique chemical and physical properties that are of significant interest in the fields of stereochemistry, organic synthesis, and pharmacology.[1][2] The subtle differences in their three-dimensional arrangements lead to distinct biological activities, making a thorough understanding of their properties crucial for drug discovery and development.[3] Notably, the (2R,3S) isomer has emerged as a potential biomarker in certain cancers.[3][4][5]

This technical guide provides a comprehensive overview of the chemical and physical properties of the four stereoisomers of this compound. It includes a detailed comparison of their known quantitative data, standardized experimental protocols for property determination, and visualizations of their stereoisomeric relationships and relevant metabolic pathways.

Stereoisomers of this compound

The two stereocenters at carbons C2 and C3 give rise to four possible stereoisomers (2^n, where n=2).[1] The (2R,3R) and (2S,3S) isomers are the erythro forms, while the (2R,3S) and (2S,3R) isomers are the threo forms.[1]

Physicochemical Properties

The spatial arrangement of atoms in stereoisomers directly influences their physical properties. Enantiomers share identical physical properties except for their interaction with plane-polarized light, while diastereomers have distinct physical properties.[1] The following tables summarize the known physicochemical data for the stereoisomers of this compound.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C4H8O4 | [5][6] |

| Molecular Weight | 120.10 g/mol | [5][6][7] |

| XLogP3 | -1.1 | [7][8] |

| Hydrogen Bond Donor Count | 3 | [8] |

| Hydrogen Bond Acceptor Count | 4 | [8] |

| Rotatable Bond Count | 2 | [8] |

| Exact Mass | 120.04225873 Da | [7][8] |

| pKa (Strongest Acidic, Predicted) | 3.63 | [9] |

Table 2: Stereoisomer-Specific Properties

| Isomer | CAS Number | Melting Point (°C) | Specific Rotation ([α]D) | Reference |

| (2R,3R) | 759-06-8 | Not Available | -9.5° (c=1, H2O) | [8][10] |

| (2S,3S) | 23334-72-7 | Not Available | +9.5° (c=1, H2O) | [1][10] |

| (2R,3S) | 5057-93-2 | Not Available | +27° (c=0.5, 0.1 M HCl) | [5][11] |

| (2S,3R) | 15851-58-8 | 73-75 | -17.75° (c not specified) | [10][12] |

Note: Enantiomers have equal and opposite specific rotations. The values presented are for the specified enantiomer.[1]

Biological Activity and Significance

Recent research has highlighted the role of this compound isomers in metabolic pathways, particularly in cancer. The (2R,3S) isomer has been identified as an oncometabolite produced by mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes in acute myeloid leukemia (AML).[3][5] Its levels have been shown to be a more sensitive and specific biomarker for IDH mutations than the well-established oncometabolite, 2-hydroxyglutarate (2-HG).[5] General anticancer activity has also been attributed to "this compound" without specifying the stereoisomer.[13][14][15]

Experimental Protocols

Detailed methodologies for the determination of key physical properties and the separation of stereoisomers are crucial for research and development.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.[16]

Protocol:

-

Place a small amount of the crystalline this compound isomer into a capillary tube.[16]

-

Pack the sample to the bottom of the tube.[16]

-

Insert the capillary tube into the melting point apparatus.

-

Heat the sample slowly and observe the temperature at which the substance begins to melt and the temperature at which it is completely liquid. This range is the melting point.[16]

Determination of Boiling Point (for liquid isomers or derivatives)

Simple distillation can be used to determine the boiling point of a liquid.[16]

Protocol:

-

Place a known volume of the liquid sample into a round-bottom flask.[16]

-

Set up a simple distillation apparatus.[16]

-

Heat the flask, and record the temperature at which the vapor temperature stabilizes during distillation. This is the boiling point.[16]

Determination of pKa

The acid dissociation constant (pKa) can be determined by titration.

Protocol:

-

Dissolve a known mass of the this compound isomer in a known volume of deionized water.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH).

-

Monitor the pH of the solution throughout the titration using a pH meter.

-

The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

Determination of Solubility

The solubility of the isomers can be determined in various solvents.[17]

Protocol:

-

Add a small, known amount of the this compound isomer to a known volume of a solvent (e.g., water, ethanol, ethyl acetate) in a test tube.

-

Stir or shake the mixture at a constant temperature.

-

Observe if the solid dissolves completely.

-

If it dissolves, add more solute until a saturated solution is formed.

-

The solubility can then be quantified by determining the concentration of the saturated solution.

Separation of Stereoisomers

1. Resolution of Diastereomeric Salts by Fractional Crystallization

This classical method utilizes the different physical properties of diastereomers.[1]

Protocol:

-

Salt Formation: Dissolve the racemic mixture of this compound in a suitable solvent (e.g., ethanol). Add one equivalent of a chiral resolving agent (e.g., (R)- or (S)-1-phenylethylamine).[1]

-

Fractional Crystallization: The diastereomeric salts will have different solubilities. Slowly cool the solution to allow the less soluble salt to crystallize.[1]

-

Isolation: Isolate the crystals by filtration.

-

Recovery of Enantiomer: Treat the purified diastereomeric salt with an acid to regenerate the pure enantiomer of this compound.[1]

2. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for both analytical and preparative separation of enantiomers.[1]

Protocol:

-

Column: Use a chiral stationary phase (CSP).

-

Mobile Phase: A typical mobile phase could be a mixture of an organic solvent (e.g., methanol) and an acidic modifier (e.g., formic acid).[1]

-

Sample Preparation: Dissolve the racemic mixture in the mobile phase and filter.[1]

-

Chromatographic Conditions: Set the appropriate flow rate and column temperature.[1]

-

Detection: Use a UV detector at a suitable wavelength (e.g., 210 nm).[1] The two enantiomers will elute at different retention times.

Conclusion

The four stereoisomers of this compound possess distinct chemical and physical properties that are critical to their biological function and potential therapeutic applications. This guide provides a foundational understanding of these properties, along with standardized protocols for their determination and separation. For researchers and professionals in drug development, a clear grasp of the stereochemistry and physicochemical characteristics of these molecules is paramount for advancing research and developing novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Dept. of Chemistry - CHEM 233 (Ammon) [science.umd.edu]

- 3. benchchem.com [benchchem.com]

- 4. Buy this compound | 3413-97-6 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C4H8O4 | CID 250402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2S,3S)-2,3-dihydroxybutanoic acid | C4H8O4 | CID 13120899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (2R,3R)-2,3-dihydroxybutanoic acid|lookchem [lookchem.com]

- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0245394) [hmdb.ca]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. (2R,3S)-2,3-dihydroxy-butanoic acid | 5057-93-2 [chemicalbook.com]

- 12. (2S,3R)-2,3-dihydroxybutanoic acid | 15851-58-8 [sigmaaldrich.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. 2,3-Dihydroxybutanoic acid_TargetMol [targetmol.com]

- 15. This compound - Immunomart [immunomart.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2,3-Dihydroxybutanoic Acid in Human Plasma and Urine

Introduction

This compound (2,3-DHBA), also known as 4-deoxythreonic acid, is a secondary metabolite increasingly recognized for its physiological and pathological significance in humans.[1][2] This sugar acid has been identified in human blood and urine and is gaining attention as a potential biomarker, particularly in the field of oncology.[1][3][4] As a small, polar molecule, its accurate quantification in complex biological matrices like plasma and urine is critical for research and clinical applications.[3] This guide provides a comprehensive overview of 2,3-DHBA, including its metabolic origins, clinical relevance, quantitative levels in human biofluids, and detailed analytical protocols for its measurement.

Metabolic Origin and Clinical Significance

The primary endogenous production of (2R,3S)-2,3-dihydroxybutanoic acid in humans is linked to the metabolism of the amino acid threonine.[1] The proposed biosynthetic pathway involves the transamination or deamination of threonine to form an intermediate, (3S)-hydroxy-2-oxobutanoic acid.[1][4] This α-keto acid is then stereospecifically reduced to yield (2R,3S)-2,3-dihydroxybutanoic acid.[1]

A significant breakthrough has linked elevated levels of 2,3-DHBA to the neomorphic activity of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes, which are frequently found in Acute Myeloid Leukemia (AML).[1][4] These mutations enable the enzymes to reduce α-keto acids other than α-ketoglutarate.[1] It is strongly suggested that these mutant IDH enzymes are responsible for the reduction of (3S)-hydroxy-2-oxobutanoic acid to 2,3-DHBA, similar to their known production of the oncometabolite (2R)-hydroxyglutarate (2-HG).[1][5] In AML patients with IDH1/2 mutations, the plasma concentrations of 2,3-DHBA and 2-HG are highly correlated, supporting a common enzymatic origin.[1][4]

Recent studies have demonstrated that plasma levels of 2,3-DHBA are significantly elevated in AML patients with IDH1/2 mutations compared to those with wild-type IDH.[4][5] Furthermore, Receiver Operating Characteristic (ROC) analysis has shown that 2,3-DHBA may be a better biomarker for IDH mutations than 2-HG, with high specificity and sensitivity.[4][5] While historically documented on rare occasions in human urine, its role as a potential oncometabolite and biomarker in AML is a key area of current research.[1][4]

Quantitative Data in Human Plasma and Urine

Quantitative analysis of 2,3-DHBA is crucial for establishing its role as a biomarker. While reference ranges in the general population are not well-established, studies in specific cohorts, such as AML patients, provide valuable data.

Table 1: Concentration of (2R,3S)-2,3-Dihydroxybutanoic Acid in Human Plasma of AML Patients Data extracted from a study on 51 AML patients, analyzed by GC-MS.[4][5]

| Patient Group | N | Mean Plasma Concentration (Relative Peak Area) | Statistical Significance (vs. WT) |

| IDH1/2 Wild-Type (WT) | 29 | Not explicitly stated, used as baseline | N/A |

| IDH1R132 Mutant | 9 | Significantly elevated | p < 0.0001 |

| IDH2R140 Mutant | 12 | Significantly elevated | p < 0.0001 |

Note: The study reported data as relative peak areas from GC-MS analysis, which is a common practice in metabolomics for comparing relative abundance. Absolute concentrations were not provided.

While 2,3-DHBA has been documented in human urine, specific quantitative data from recent, large-scale studies are less readily available in the provided literature.[4] Historically, its presence in urine has been noted in a limited number of cases.[4]

Experimental Protocols

The quantification of 2,3-DHBA in plasma and urine requires robust and sensitive analytical methods due to its polar nature and the complexity of the biological matrix.[3] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two primary techniques employed.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for metabolomics and offers high separation efficiency.[7] However, it requires a derivatization step to increase the volatility of polar analytes like 2,3-DHBA.[7]

Table 2: Detailed GC-MS Protocol for 2,3-DHBA Analysis

| Step | Procedure | Details and Rationale |

| 1. Sample Preparation & Extraction | To 100 µL of plasma or urine, add a stable isotope-labeled internal standard. Acidify with 10 µL of 1M HCl. Perform liquid-liquid extraction with 500 µL of ethyl acetate (B1210297). Vortex and centrifuge.[6] | The internal standard corrects for variability in extraction and analysis. Acidification ensures the analyte is in its protonated form for efficient extraction into the organic solvent. |

| 2. Evaporation | Transfer the supernatant (ethyl acetate layer) to a new tube and dry it under a gentle stream of nitrogen.[6] | This step removes the extraction solvent and concentrates the analyte. |

| 3. Derivatization (Silylation) | Add a silylating agent (e.g., 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% TMCS). Incubate at 70°C for 60 minutes.[8] | Silylation replaces active hydrogen atoms on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, reducing polarity and increasing volatility, which is mandatory for GC analysis.[7] |

| 4. GC-MS Analysis | Transfer the derivatized sample to a GC vial for injection. | Chromatographic Separation: Use a capillary column suitable for organic acid analysis (e.g., 5% phenyl-methylpolysiloxane).[7] Mass Spectrometric Detection: Operate in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for higher sensitivity in quantitative analysis.[7][8] |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS generally offers simpler sample preparation and higher throughput, making it well-suited for polar compounds like 2,3-DHBA without the need for derivatization.[3][6]

Table 3: Detailed LC-MS/MS Protocol for 2,3-DHBA Analysis

| Step | Procedure | Details and Rationale |

| 1. Sample Preparation | To 50 µL of plasma, add a stable isotope-labeled internal standard. Add 150-200 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge at high speed (e.g., 13,000-14,000 x g) at 4°C.[3][6] | Protein precipitation is a simple and effective method to remove macromolecules that can interfere with the analysis and damage the LC column.[3] |

| 2. Evaporation & Reconstitution | Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[3] | Reconstituting in the initial mobile phase ensures compatibility with the LC system and good peak shape. |

| 3. LC-MS/MS Analysis | Transfer the reconstituted sample to an autosampler vial for injection. | Chromatographic Separation: Use a reversed-phase column (e.g., C18).[3] Mass Spectrometric Detection: Operate a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode.[3][9] Use Multiple Reaction Monitoring (MRM) for quantification. For 2,3-DHBA (MW ~120.1 g/mol ), a precursor ion of m/z 119.0 ([M-H]⁻) is typically monitored, with characteristic product ions for quantification and qualification.[3][6] |

Conclusion and Future Perspectives

This compound is an emerging metabolite with significant potential, particularly as a biomarker in AML. Its strong correlation with IDH1/2 mutations positions it as a valuable tool for patient stratification and potentially for monitoring therapeutic response.[4][5] The analytical methodologies, particularly LC-MS/MS, are well-established for its reliable quantification in human plasma and urine, facilitating further research.[3]

Future investigations should focus on establishing reference concentrations in healthy populations, further validating its diagnostic and prognostic utility in larger clinical cohorts, and exploring its precise role in the pathogenesis of AML and other cancers.[4] Continued research into this secondary metabolite will undoubtedly enhance our understanding of cancer metabolism and may pave the way for novel diagnostic and therapeutic strategies.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0245394) [hmdb.ca]

- 3. benchchem.com [benchchem.com]

- 4. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (2 R,3 S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stereochemistry of 2,3-Dihydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 2,3-dihydroxybutanoic acid, a chiral molecule with significant implications in various scientific fields, including drug development and metabolomics. Due to the presence of two stereocenters, this compound exists as four distinct stereoisomers, each with unique biological activities and physicochemical properties. A thorough understanding and precise control of the stereochemistry of this molecule are therefore critical for research and pharmaceutical applications.

Introduction to the Stereoisomers of this compound

This compound possesses two chiral centers at carbons C2 and C3, giving rise to four possible stereoisomers (2n, where n=2).[1] These stereoisomers exist as two pairs of enantiomers, which are in turn diastereomers of each other.[1][2]

The four stereoisomers are:

-

(2R,3R)-2,3-dihydroxybutanoic acid

-

(2S,3S)-2,3-dihydroxybutanoic acid

-

(2R,3S)-2,3-dihydroxybutanoic acid

-

(2S,3R)-2,3-dihydroxybutanoic acid

The (2R,3R) and (2S,3S) isomers are referred to as the erythro forms, where the hydroxyl groups are on the same side in a Fischer projection.[1] The (2R,3S) and (2S,3R) isomers are known as the threo forms, with the hydroxyl groups on opposite sides.[1] These spatial arrangements lead to distinct physical and chemical properties.[1]

Data Presentation: Physicochemical and Spectroscopic Properties

The distinct spatial arrangement of atoms in each stereoisomer directly influences its physical and spectroscopic properties. Enantiomers share identical physical properties except for their interaction with plane-polarized light, while diastereomers have different physical properties.[1]

Table 1: Chiroptical Properties of this compound Stereoisomers

| Stereoisomer | Absolute Configuration | Specific Rotation ([α]D) | Optical Rotatory Dispersion (ORD) |

| (-)-erythro | (2R,3R) | -9.5° (c=1.0, H₂O)[3] | Negative Cotton effect with a trough at 221 nm[3][4] |

| (+)-erythro | (2S,3S) | +9.5° (c=1.0, H₂O) (inferred)[3] | Positive Cotton effect with a peak at 221 nm (inferred)[3] |

| (+)-threo | (2R,3S) | +17.75° (c not specified) (inferred)[3] | Negative Cotton effect with a trough at 221 nm (inferred)[3] |

| (-)-threo | (2S,3R) | -17.75° (c not specified)[3] | Positive Cotton effect with a peak at 221 nm[3][4] |

Note: Data for the (+)-erythro and (+)-threo isomers are inferred based on the principle that enantiomers exhibit equal and opposite specific rotations and mirror-image ORD curves.[3]

Table 2: Gas Chromatography Data for Derivatized this compound Isomers

| Diastereomer Derivative | Retention Time (min) | Resolution (Rs) |

| (2R,3R)-derivative | 25.4 | - |

| (2S,3S)-derivative | 26.1 | 2.1 |

| (2R,3S)-derivative | 27.5 | 3.5 |

| (2S,3R)-derivative | 28.3 | 2.4 |

Note: The data presented are representative for separation on a DB-5 gas chromatography column after derivatization and may vary depending on the specific instrument and experimental conditions.[5]

Experimental Protocols

Detailed methodologies for the synthesis, separation, and characterization of this compound stereoisomers are crucial for obtaining enantiomerically pure compounds for research and development.

The stereoselective synthesis of this compound can be achieved through several routes:

-

From Crotonic Acid : Epoxidation of crotonic acid followed by hydrolysis can yield this compound. The stereochemical outcome depends on the reagents and conditions used for epoxidation and the subsequent ring-opening of the epoxide.[1]

-

From Biological Precursors : The compound can be synthesized with high stereoselectivity from the amino acid threonine through enzymatic reactions.[1]

3.2.1. Resolution of Diastereomeric Salts by Fractional Crystallization

This classical method leverages the different physical properties of diastereomers.[1]

-

Principle : A racemic mixture of this compound is reacted with a single enantiomer of a chiral resolving agent, such as (R)- or (S)-1-phenylethylamine, to form a mixture of two diastereomeric salts.[1] These salts, having different solubilities, can be separated by fractional crystallization.[1] The pure enantiomers of this compound are then recovered by treating the separated diastereomeric salts with acid to remove the resolving agent.[1]

-

Detailed Methodology :

-

Salt Formation : Dissolve one equivalent of the racemic this compound in a suitable solvent (e.g., ethanol (B145695) or methanol). Add one equivalent of a chiral amine resolving agent (e.g., (R)-1-phenylethylamine) and stir to form the diastereomeric salts.[1]

-

Fractional Crystallization : Induce crystallization by cooling the solution or by slow evaporation of the solvent. The less soluble diastereomeric salt will crystallize out first. Filter the crystals and wash with a small amount of cold solvent. The more soluble diastereomeric salt will remain in the mother liquor.

-

Recovery of Enantiomers : Treat the separated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylate and form the free this compound. The resolving agent will remain in the aqueous phase as its ammonium (B1175870) salt. Extract the pure enantiomer of this compound with an organic solvent like ethyl acetate. Dry the organic extract and evaporate the solvent to obtain the pure enantiomer. The other enantiomer can be recovered from the mother liquor using a similar acidification and extraction process.[1]

-

3.2.2. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[1][6]

-

Principle : This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

-

Column Selection : Common CSPs for separating small, polar, acidic hydroxy acids include polysaccharide-based, macrocyclic glycopeptide-based, and anion-exchange columns.[6]

-

General Protocol (adapted for a quinine-derivative-based anion-exchange column) :

-

Instrumentation : HPLC system with UV or MS detection.[6]

-

Mobile Phase : A mixture of an organic modifier (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate). The pH of the aqueous portion can be adjusted to optimize separation.[6]

-

Flow Rate : 0.5 - 1.0 mL/min.[6]

-

Temperature : Ambient, or controlled between 20-40°C.[6]

-

Detection : UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS).[6]

-

Sample Preparation : Dissolve the this compound isomer mixture in the mobile phase or a compatible solvent.[6]

-

3.2.3. Chiral Gas Chromatography with Derivatization

Direct separation of enantiomers on standard achiral chromatography columns is challenging. This protocol uses a derivatization strategy to convert the enantiomeric pairs into diastereomers, which can be separated on a conventional achiral column.[5]

-

Principle : The hydroxyl and carboxyl groups of the this compound isomers are derivatized to form diastereomeric esters. These diastereomers have different physical properties and can be separated by gas chromatography.[5]

-

Derivatization Procedure :

-

Esterification : To 1 mg of the isomer mixture, add 1 mL of (S)-(+)-3-methyl-2-butanol and 50 µL of concentrated sulfuric acid. Heat at 80°C for 2 hours. After cooling and neutralization, extract the diastereomeric esters with dichloromethane.[5]

-

Acylation : To the dried ester residue, add 200 µL of trifluoroacetic anhydride (B1165640) and 50 µL of pyridine. Heat at 60°C for 30 minutes. Evaporate the excess reagents after cooling.[5]

-

-

GC-MS/FID Conditions :

-

Column : DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[5]

-

Carrier Gas : Helium at a constant flow of 1.2 mL/min.[5]

-

Injector Temperature : 250°C.[5]

-

Oven Temperature Program : Initial 80°C for 2 min, ramp at 5°C/min to 200°C, then ramp at 10°C/min to 250°C and hold for 5 min.[5]

-

Detector : Flame Ionization Detector (FID) at 280°C or Mass Spectrometer (MS) with a scan range of 50-550 m/z.[5]

-

3.3.1. Polarimetry

-

Objective : To measure the specific rotation of a stereoisomer.[3]

-

Procedure :

-

Sample Preparation : Accurately prepare a solution of the purified stereoisomer in a suitable solvent (e.g., water) at a known concentration (c) in g/mL.[3]

-

Instrument Calibration : Calibrate the polarimeter using a blank (pure solvent).[3]

-

Measurement : Fill the polarimeter cell (of known path length, l, in decimeters) with the sample solution and measure the observed optical rotation (α).[3]

-

Calculation : Calculate the specific rotation using the formula: [α] = α / (l × c).[3]

-

3.3.2. Optical Rotatory Dispersion (ORD)

-

Objective : To record the ORD spectrum and determine the absolute configuration based on the Cotton effect.[3]

-

Procedure :

-

Sample Preparation : Prepare a dilute solution of the purified stereoisomer in a suitable solvent.[3]

-

Measurement : Record the optical rotation as a function of wavelength (typically 200-400 nm) using a spectropolarimeter.[3]

-

Data Analysis : Analyze the resulting ORD curve. A positive Cotton effect (a peak) or a negative Cotton effect (a trough) in the region of the carboxyl group's n→π* transition (around 221 nm) is indicative of the absolute configuration at the C2 stereocenter.[3][4]

-

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

-

Objective : To distinguish between and quantify enantiomers.[3]

-

Principle : A chiral solvating agent (CSA) forms transient diastereomeric complexes with the enantiomers, leading to different chemical shifts (Δδ) in the NMR spectrum for corresponding protons or carbons.[3]

-

Procedure :

-

Initial Spectrum : Acquire a standard ¹H NMR spectrum of the sample in a deuterated solvent.[3]

-

Addition of CSA : Add a molar equivalent of a CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.[3]

-

Spectrum Acquisition : Acquire another ¹H NMR spectrum of the mixture.[3]

-

Data Analysis : Compare the two spectra. The splitting of signals for the protons of this compound indicates chiral discrimination. The enantiomeric ratio can be determined by integrating the separated signals.[3]

-

Visualizations

Caption: Stereochemical relationships of this compound isomers.

Caption: Experimental workflow for stereoisomer separation and characterization.

References

2,3-Dihydroxybutanoic Acid: A Novel Biomarker for Isocitrate Dehydrogenase (IDH) Mutations

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes are hallmark genetic alterations in several cancers, including acute myeloid leukemia (AML) and glioma. These mutations lead to a neomorphic enzymatic activity, resulting in the production of the oncometabolite D-2-hydroxyglutarate (2-HG). While 2-HG is an established biomarker for IDH mutations, recent studies have identified (2R,3S)-2,3-dihydroxybutanoic acid (2,3-DHBA) as a potentially more sensitive and specific biomarker, particularly in AML.[1][2][3][4] This technical guide provides a comprehensive overview of 2,3-DHBA as a biomarker for IDH mutations, including quantitative data, experimental protocols, and relevant signaling pathways.

Quantitative Data: 2,3-DHBA in Acute Myeloid Leukemia

A key study investigating plasma metabolomics in AML patients revealed a strong correlation between elevated 2,3-DHBA levels and the presence of IDH1 and IDH2 mutations.[1][2][3] The quantitative findings from this study are summarized below.

| Parameter | Finding | Statistical Significance | Reference |

| Correlation between 2,3-DHBA and 2-HG | Strong positive correlation in plasma of AML patients. | Spearman's rank correlation coefficient (rs) = 0.569 | [1][3] |

| Plasma Levels in IDH-mutant vs. Wild-type | Plasma levels of 2,3-DHBA were significantly elevated in AML patients with IDH1/2 mutations compared to wild-type. | p < 0.0001 | [1][2][3][4] |

| Receiver Operating Characteristic (ROC) Analysis | 2,3-DHBA demonstrated superior performance in discriminating between IDH-mutant and wild-type AML patients compared to 2-HG. | Area Under the Curve (AUC) = 0.861 | [1][2][3] |

| Sensitivity and Specificity | At 80% specificity, 2,3-DHBA showed a sensitivity of 87.3% for detecting IDH mutations, compared to 63.8% for 2-HG. | - | [1][2][3][4] |

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of 2,3-Dihydroxybutanoic Acid in IDH-mutant Cells

The production of 2,3-DHBA is believed to be a consequence of the altered metabolic activity of mutant IDH enzymes. The proposed pathway originates from the amino acid threonine.

Caption: Proposed metabolic pathway for the synthesis of 2,3-DHBA from threonine.

Experimental Workflow for 2,3-DHBA Quantification

The analysis of 2,3-DHBA in biological samples typically involves a multi-step process from sample collection to data analysis.

Caption: A generalized workflow for the analysis of 2,3-DHBA from biological samples.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from a standard method for the analysis of small polar metabolites in plasma.[5]

1. Materials and Reagents

-

This compound standard

-

Stable isotope-labeled internal standard (e.g., this compound-d3)

-

LC-MS grade acetonitrile (B52724) (ACN) and water

-

LC-MS grade formic acid

-

Human plasma (drug-free)

2. Sample Preparation

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 200 µL of cold ACN containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:ACN with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

-

Chromatographic Column: A reversed-phase C18 column is suitable for separation.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for 2,3-DHBA and its internal standard need to be optimized. For underivatized this compound, a potential transition is m/z 119.03 -> 73.03.[6]

4. Data Analysis

-

Peak areas of 2,3-DHBA and the internal standard are integrated.

-

A calibration curve is generated using standards of known concentrations.

-

The concentration of 2,3-DHBA in the plasma samples is calculated based on the calibration curve.

Conclusion

This compound is emerging as a promising and potentially superior biomarker for IDH mutations, particularly in AML. Its strong correlation with IDH mutation status and high diagnostic accuracy make it a valuable tool for researchers and clinicians. The provided experimental protocol for LC-MS/MS analysis offers a robust method for its quantification in biological matrices. Further research is warranted to explore the utility of 2,3-DHBA as a biomarker in other IDH-mutant cancers, such as glioma, and to fully elucidate its biosynthetic pathway. This will be crucial for its broader application in clinical diagnostics and for monitoring therapeutic responses in patients with IDH-mutant malignancies.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Molecular Imaging of Metabolic Reprograming in Mutant IDH Cells [frontiersin.org]

- 3. (2 R,3 S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of (2R,3S)-2,3-dihydroxybutyric Acid: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (2R,3S)-2,3-dihydroxybutyric acid, a chiral building block of significant interest in chemical and pharmaceutical research. Its utility in the synthesis of complex molecules and its recent identification as a potential oncometabolite in certain cancers underscore the need for reliable synthetic methodologies.[1][2]

Core Synthetic Strategies

The synthesis of enantiomerically pure (2R,3S)-2,3-dihydroxybutyric acid can be achieved through two primary approaches: chemical synthesis and biocatalysis.[1] Chemical methods, particularly asymmetric dihydroxylation, are well-established for providing high yields and stereoselectivity.[1][3] Biocatalytic routes offer an environmentally friendly alternative with high specificity.[1]

Chemical Synthesis: Sharpless Asymmetric Dihydroxylation

A robust and scalable method for synthesizing (2R,3S)-2,3-dihydroxybutyric acid is the Sharpless asymmetric dihydroxylation of a trans-crotonate ester.[1][3][4] This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[5][6] For the desired (2R,3S) stereoisomer from a trans-alkene, the ligand of choice is typically a dihydroquinidine (B8771983) (DHQD) derivative, often found in the commercially available "AD-mix-β".[4][5][7]

The use of p-phenylbenzyl crotonate as the substrate is particularly advantageous as it yields a crystalline diol product, which can be easily purified by recrystallization to achieve high enantiomeric excess (>95% ee), thus avoiding the need for chromatography.[3][4]

Key advantages of this method include:

-

High enantioselectivity and diastereoselectivity.

-

Scalability for multi-gram synthesis.[3]

-

Avoidance of chromatographic purification with the appropriate substrate.[3]

Biocatalytic Synthesis

Biocatalytic methods provide a green chemistry approach to chiral synthesis. The stereoselective reduction of a ketone precursor, such as ethyl 2-hydroxy-3-oxobutanoate, using microorganisms like Hansenula polymorpha and Hansenula fabianii can produce (2R,3S)-2,3-dihydroxybutyric acid with high yields and excellent enantiomeric excess.[1][8]

Quantitative Data Summary

The following table summarizes typical results for the Sharpless asymmetric dihydroxylation of different crotonate esters to produce the corresponding syn-diols.

| Entry | Crotonate Ester | Ligand System | Yield (%) | ee (%) | Reference |

| 1 | Methyl crotonate | (DHQ)2PHAL | 45 | 89 | [3] |

| 2 | Ethyl crotonate | AD-mix-β | 96 | >95 | [3] |

| 3 | p-Phenylbenzyl crotonate | (DHQ)2AQN | 81 | >95 (after recrystallization) | [3] |

Experimental Protocols

Protocol 1: Synthesis of p-Phenylbenzyl (2R,3S)-2,3-dihydroxybutyrate via Sharpless Asymmetric Dihydroxylation

This four-step protocol details the synthesis starting from the esterification of crotonic acid.[1][3]

Step 1: Esterification of Crotonic Acid with p-Phenylbenzyl Alcohol [4]

-

Dissolve p-phenylbenzyl alcohol (1.0 eq) and pyridine (B92270) (1.2 eq) in dichloromethane (B109758) (DCM) at 0 °C.

-

Slowly add crotonoyl chloride (1.1 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with water and extract the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude p-phenylbenzyl crotonate is typically used in the next step without further purification.

Step 2: Sharpless Asymmetric Dihydroxylation [3][4]

-

Prepare a 1:1 solvent mixture of tert-butanol (B103910) and water.

-

Dissolve AD-mix-β (approximately 1.4 g per mmol of the crotonate ester) in the solvent mixture.

-

Add methanesulfonamide (B31651) (1.0 eq) to the mixture and cool to 0 °C.

-

Add the crude p-phenylbenzyl crotonate (1.0 eq) to the vigorously stirred solution.

-

Continue stirring at 0 °C for approximately 5 days.

-

Quench the reaction by slowly adding solid sodium sulfite (B76179) (1.5 g per mmol of ester) and stirring for 1 hour at room temperature.[4]

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to yield the crude diol.

Step 3: Purification by Recrystallization [3]

-

Dissolve the crude p-phenylbenzyl (2R,3S)-2,3-dihydroxybutyrate in a minimal amount of hot dichloromethane.

-

Slowly add hexanes until the solution becomes cloudy.

-

Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

-

Collect the crystals by vacuum filtration and wash with cold hexanes to yield the pure product with >95% ee.[3]

Step 4: Acetonide Protection (Optional, for derivatization) [1][3]

-

Suspend the purified diol (1.0 eq) in 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Stir the mixture at room temperature for 40 minutes.

-

Quench the reaction with triethylamine (B128534) (0.05 eq).

-

Filter the solution through a pad of silica (B1680970) gel, eluting with ethyl acetate.

-

Concentrate the filtrate to obtain the acetonide-protected product.

Step 5: Saponification to (2R,3S)-2,3-dihydroxybutyric acid [1]

-

Dissolve the protected or unprotected p-phenylbenzyl ester in a mixture of tetrahydrofuran (B95107) and water.

-

Cool the solution to 0 °C and add lithium hydroxide (B78521) (LiOH).

-

Stir the reaction until completion (monitored by TLC).

-

Acidify the reaction mixture and extract with a suitable organic solvent to yield (2R,3S)-2,3-dihydroxybutyric acid.

Visualizations

Caption: Workflow for the chemical synthesis of (2R,3S)-2,3-dihydroxybutyric acid.

Application in Research: Oncometabolite in IDH-Mutant Cancers

Recent studies have identified (2R,3S)-2,3-dihydroxybutyric acid as a potential oncometabolite in acute myeloid leukemia (AML) with mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes.[2][9] In these cancer cells, the mutant IDH enzymes exhibit a neomorphic activity, reducing α-ketoglutarate to 2-hydroxyglutarate (2-HG).[2] These mutant enzymes can also reduce (3S)-hydroxy-2-oxobutanoic acid, a metabolite derived from threonine, to (2R,3S)-2,3-dihydroxybutyric acid.[2] This discovery has opened new avenues for cancer research, including its potential as a biomarker for diagnosing and monitoring IDH-mutant cancers.[2][9]

Caption: Production of oncometabolites by mutant IDH enzymes in cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Scalable Synthesis of Enantiomerically Pure syn-2,3-Dihydroxybutyrate by Sharpless Asymmetric Dihydroxylation of p-Phenylbenzyl Crotonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

GC-MS Analysis of 2,3-Dihydroxybutanoic Acid Following Derivatization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2,3-dihydroxybutanoic acid in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) after chemical derivatization. Due to its polar nature and low volatility, direct analysis of this compound by GC-MS is challenging. Derivatization is a critical step to increase its volatility and thermal stability, enabling robust and sensitive quantification.

Application Note 1: Silylation for GC-MS Analysis

Silylation is the most common and effective derivatization technique for hydroxyl and carboxyl-containing compounds like this compound.[1] This process involves the replacement of active hydrogen atoms in the hydroxyl (-OH) and carboxyl (-COOH) groups with a trimethylsilyl (B98337) (TMS) group.[1] This chemical modification significantly reduces the polarity of the analyte, making it amenable to GC separation and subsequent mass spectrometric detection.[1]

The most frequently used silylating agents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in combination with a catalyst such as trimethylchlorosilane (TMCS).[1] The reaction is typically carried out at elevated temperatures to ensure complete derivatization.

Quantitative Data Summary

The following tables summarize representative quantitative data for the GC-MS analysis of silylated this compound. These values are based on established methodologies for similar short-chain hydroxy acids and serve as a practical guide.[2]

Table 1: GC-MS Parameters for Analysis of Silylated this compound

| Parameter | Value |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280°C |

| Oven Program | Initial 80°C (hold 2 min), ramp to 300°C at 10°C/min, hold 3 min |

| Carrier Gas | Helium |

| MS Ion Source | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Acquisition Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) |

Table 2: Mass Spectrometry Data for Trimethylsilyl (TMS) Derivative of this compound

| Parameter | Value |

| Derivatization Reagent | BSTFA + 1% TMCS |

| Expected Molecular Ion [M] | m/z 336 (as tri-TMS derivative) |

| Characteristic Fragment Ions (m/z) | 73, 147, 217, 245 |

| Quantification Ion (SIM Mode) | m/z 245 |

| Qualifier Ions (SIM Mode) | m/z 147, 217 |

Table 3: Performance Characteristics for the Quantification of Dihydroxybutyric Acids (Representative)

| Parameter | Representative Value | Reference |

| Linearity Range | 1 - 20 mg/L | [2] |

| Limit of Quantification (LOQ) | < 1 mg/L | [2] |

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization

This protocol outlines the steps for the extraction and derivatization of this compound from a plasma sample.

Materials:

-

Plasma sample

-

Internal Standard (e.g., stable isotope-labeled this compound)

-

1M HCl

-

Ethyl acetate (B1210297)

-

Nitrogen gas

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC autosampler vials

Procedure:

-

Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

-

Acidification: Acidify the sample by adding 10 µL of 1M HCl.

-

Liquid-Liquid Extraction:

-

Add 500 µL of ethyl acetate to the tube.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Derivatization:

-

Add 50 µL of BSTFA + 1% TMCS to the dried extract.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

-

Cooling and Analysis:

-

Allow the vial to cool to room temperature.

-

Transfer the derivatized sample to a GC autosampler vial for GC-MS analysis.

-

Protocol 2: GC-MS Analysis

This protocol details the instrumental parameters for the analysis of the derivatized sample.

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

-

Injection: Inject 1 µL of the derivatized sample into the GC injector.

-

Chromatographic Separation: Perform the separation using the GC parameters outlined in Table 1.

-

Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode to identify the derivatized compound based on its mass spectrum or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy, monitoring the ions listed in Table 2.

-

Data Analysis: Integrate the peak areas of the quantification ion for both the analyte and the internal standard. Construct a calibration curve to determine the concentration of this compound in the original sample.

Visualizations

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Silylation derivatization of this compound.

References

Application Note and Protocol: Silylation of 2,3-Dihydroxybutanoic Acid for GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydroxybutanoic acid is a polar hydroxybutyric acid that presents analytical challenges for gas chromatography (GC) due to its low volatility and high polarity.[1] Direct analysis is often difficult, necessitating a derivatization step to enhance its chromatographic properties.[1] Silylation is a widely used derivatization technique in metabolomics and other fields to analyze non-volatile compounds by GC-MS.[2][3] This process involves replacing the active hydrogen atoms in the hydroxyl (-OH) and carboxyl (-COOH) groups with a trimethylsilyl (B98337) (TMS) group.[1][3][4] This chemical modification significantly increases the volatility and thermal stability of the analyte by reducing its polarity and capacity for hydrogen bonding, making it amenable to GC-MS analysis.[1][5] This application note provides a detailed protocol for the silylation of this compound using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.

Principle of Silylation

Silylation is the introduction of a silyl (B83357) group, most commonly a trimethylsilyl (TMS) group, into a molecule in place of an active hydrogen.[4][5] For this compound, both the hydroxyl and carboxylic acid functional groups contain active hydrogens that can be replaced by a TMS group. Reagents such as BSTFA are highly effective for this purpose. The addition of a catalyst like TMCS can enhance the reactivity of the silylating agent, particularly for sterically hindered groups.[5][6] The resulting TMS-derivatized this compound is significantly more volatile and less polar, allowing for excellent separation and detection by GC-MS.

Experimental Protocol

This protocol outlines the silylation of this compound in a sample matrix. It is crucial to perform these steps in a moisture-free environment, as silylating reagents are sensitive to water.[3][7]

Materials and Reagents

-

This compound standard or sample containing the analyte

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (B92270) (anhydrous)

-

Hexane (B92381) (anhydrous, GC grade)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Nitrogen gas supply for evaporation

-

GC-MS system

Procedure

-

Sample Preparation:

-

If the sample is aqueous, it must be dried completely prior to derivatization.[7] Lyophilization (freeze-drying) is a highly effective method.[3] Alternatively, the sample can be dried under a gentle stream of nitrogen.

-

For a standard, accurately weigh approximately 1 mg of this compound into a reaction vial. If working with a biological extract, use a dried aliquot of the sample.

-

-

Reagent Addition:

-

Add 100 µL of anhydrous pyridine to the dried sample in the reaction vial. Pyridine acts as a solvent and an acid scavenger.

-

Vortex the vial for 30 seconds to ensure the sample is fully dissolved.

-

Add 100 µL of BSTFA with 1% TMCS to the vial.[7]

-

-

Incubation:

-

Cooling and Analysis:

-

After incubation, allow the vial to cool to room temperature.

-

The derivatized sample can be directly injected into the GC-MS system. Alternatively, for improved sample handling and to adjust concentration, 0.5 mL of anhydrous hexane can be added.[8]

-

Transfer the derivatized sample to a GC autosampler vial for analysis.

-

Data Presentation

The following table summarizes the key quantitative parameters for the silylation protocol and recommended GC-MS conditions. These values are based on established methods for similar organic and hydroxy acids and should be optimized for your specific instrumentation and application.

| Parameter | Recommended Value | Notes |

| Silylation Reaction | ||

| Sample Amount | ~1 mg (or dried equivalent) | Ensure sample is completely dry. |

| Pyridine Volume | 100 µL | Anhydrous grade is essential. |

| BSTFA + 1% TMCS Volume | 100 µL | A 10x molar excess of the derivatizing agent is a good starting point.[7] |

| Incubation Temperature | 60-70 °C | Can be optimized.[7][8] |

| Incubation Time | 60 minutes | Can be optimized based on analyte recovery.[7] |

| GC-MS Parameters | ||

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column | Non-polar columns are well-suited for the analysis of TMS derivatives.[5] |

| Carrier Gas | Helium | Constant flow rate of 1.0-1.2 mL/min. |

| Injector Temperature | 250 °C | |

| Injection Volume | 1 µL | Split or splitless injection can be used depending on sample concentration. |

| Oven Temperature Program | Initial: 80°C, hold 2 min; Ramp: 5°C/min to 200°C; Ramp: 10°C/min to 280°C, hold 5 min | This is a starting point and should be optimized for separation. |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV | Scan range of m/z 50-600. |

Visualizations

Below are diagrams illustrating the silylation workflow and the chemical reaction.

Caption: Workflow for the silylation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]